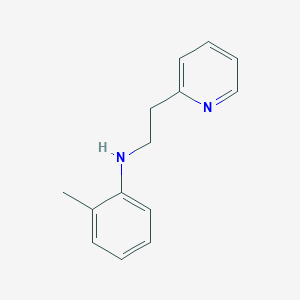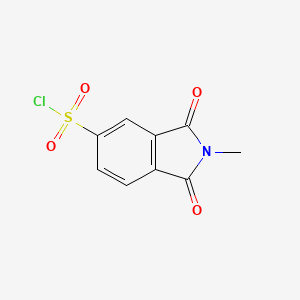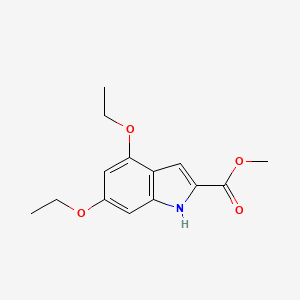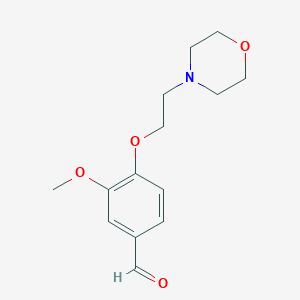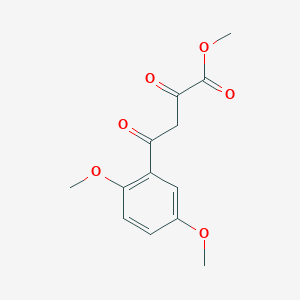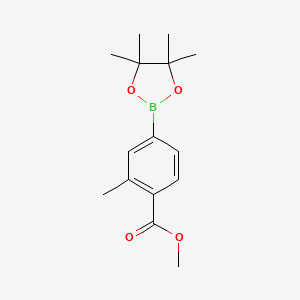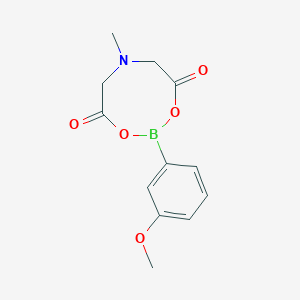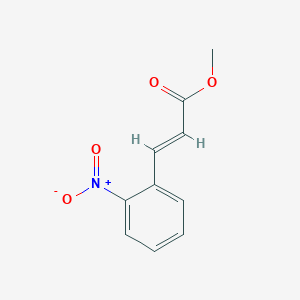
(E)-Methyl 3-(2-nitrophenyl)acrylate
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of (E)-Methyl 3-(2-nitrophenyl)acrylate derivatives has been explored in various studies. One such derivative, (E)-methyl 3-(2-hydroxyphenyl)-2-(piperidine-1-carbonyl)acrylate, was synthesized through a one-pot three-component reaction involving salicylaldehyde, diethyl malonate, and piperidine . This method demonstrates the potential for creating a variety of acrylate compounds by substituting different aldehydes, malonates, and amines, which could be applied to the synthesis of this compound as well.
Molecular Structure Analysis
The molecular structure of the synthesized compounds is characterized by specific interactions and conformations. For instance, the compound mentioned in paper forms hydrogen-bonded dimers in the crystal lattice, which are further stabilized by C-H...π and C-H...O interactions. These interactions are crucial as they can influence the physical properties and reactivity of the compound. Similarly, the compound in paper adopts an E conformation with respect to the C=C double bond and exhibits intramolecular C-H...O interactions, which stabilize the molecular structure. The dihedral angles between the rings in the molecule suggest a certain degree of planarity or torsion that could affect the compound's electronic properties and its interactions with other molecules.
Chemical Reactions Analysis
While the provided papers do not detail specific chemical reactions involving this compound, the structural analyses suggest that the compound could participate in various chemical reactions. The presence of the nitro group and the acrylate moiety indicates potential reactivity in nucleophilic addition reactions or as a dienophile in Diels-Alder reactions. The E conformation of the C=C double bond is particularly reactive in such scenarios. Moreover, the intramolecular interactions observed might influence the compound's reactivity by stabilizing or destabilizing certain transition states.
Physical and Chemical Properties Analysis
The physical properties of this compound can be inferred from the molecular structure. The crystallization of the compound in the monoclinic space group with specific lattice parameters suggests a solid-state structure that could affect its melting point, solubility, and other physical properties. The disordered nature of the phenyl ring and methyl acrylate group in the compound from paper could also have implications for its physical properties, such as density and refractive index. Chemical properties like acidity, basicity, and reactivity can be deduced from the functional groups present in the molecule, with the nitro group being electron-withdrawing and the acrylate moiety being electron-donating.
Wissenschaftliche Forschungsanwendungen
Synthesis and Cytotoxic Activity
(E)-Methyl 3-(2-nitrophenyl)acrylate has been synthesized through the modification of methyl trans-cinnamate. This synthesis aimed to improve its biological activity. It was used in cytotoxic activity assays against P388 Murine Leukemia cells, showing significant potential in cancer treatment with IC50 values of 27.78 μg/mL (Ernawati & Khoirunni’mah, 2015).
Electrochemical Studies in Cancer Therapy
Electrochemical experiments with methyl 2-[p-nitrophenyl(hydroxy)methyl]acrylate, a related compound, indicated its utility as a bioreductive agent in cancer therapy. These studies help understand the anticancer activity of such compounds, highlighting their potential in medical applications (Goulart et al., 2007).
Polymer Synthesis and Characterization
This compound has been involved in the synthesis and characterization of copolymers. For example, 4-nitrophenyl acrylate was copolymerized with styrene, and the resulting polymers were analyzed for their molecular properties. Such polymers have potential applications in various industrial and research fields (Thamizharasi et al., 1996).
Electrochemical Behavior Analysis
The electrochemical behavior of related compounds, like the Na-salt of 2-methyl-3-(4-nitrophenyl)acrylate, has been investigated. This research contributes to understanding the fundamental properties of these compounds and potentially opens up new applications in electrochemical sensors or devices (Shah et al., 2009).
Eigenschaften
IUPAC Name |
methyl (E)-3-(2-nitrophenyl)prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO4/c1-15-10(12)7-6-8-4-2-3-5-9(8)11(13)14/h2-7H,1H3/b7-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKKNUVQQEHKTCG-VOTSOKGWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CC1=CC=CC=C1[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C/C1=CC=CC=C1[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
612-43-1 | |
| Record name | NSC4156 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4156 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



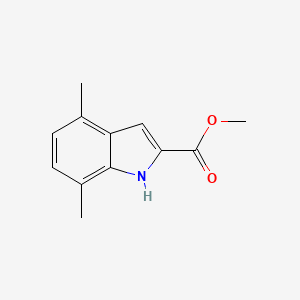
![Ethyl 6-methylpyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B3022846.png)
